Cas no 2228841-17-4 (3-3-chloro-4-(difluoromethoxy)phenylazetidine)

3-Chloro-4-(difluoromethoxy)phenylazetidine is a specialized azetidine derivative featuring a chloro-substituted phenyl ring and a difluoromethoxy functional group. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance binding affinity and metabolic stability in bioactive molecules. The presence of the difluoromethoxy group can improve lipophilicity and influence electronic characteristics, while the azetidine ring offers conformational rigidity, potentially optimizing interactions with biological targets. Its synthetic versatility makes it a valuable intermediate in the development of novel therapeutics and crop protection agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-3-chloro-4-(difluoromethoxy)phenylazetidine structure
2228841-17-4 structure
Product Name:3-3-chloro-4-(difluoromethoxy)phenylazetidine
CAS No:2228841-17-4
MF:C10H10ClF2NO
MW:233.642308712006
CID:6157392
PubChem ID:165686974
Update Time:2025-11-01

3-3-chloro-4-(difluoromethoxy)phenylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-3-chloro-4-(difluoromethoxy)phenylazetidine
    • EN300-1970691
    • 3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
    • 2228841-17-4
    • Inchi: 1S/C10H10ClF2NO/c11-8-3-6(7-4-14-5-7)1-2-9(8)15-10(12)13/h1-3,7,10,14H,4-5H2
    • InChI Key: DAGSKYYPGKVYSR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1CNC1)OC(F)F

Computed Properties

  • Exact Mass: 233.0418980g/mol
  • Monoisotopic Mass: 233.0418980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.3Ų

3-3-chloro-4-(difluoromethoxy)phenylazetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1970691-1g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
1g
$1315.0 2023-09-16
Enamine
EN300-1970691-5g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
5g
$3812.0 2023-09-16
Enamine
EN300-1970691-10g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
10g
$5652.0 2023-09-16
Enamine
EN300-1970691-0.05g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
0.05g
$1104.0 2023-09-16
Enamine
EN300-1970691-0.1g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
0.1g
$1157.0 2023-09-16
Enamine
EN300-1970691-0.25g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
0.25g
$1209.0 2023-09-16
Enamine
EN300-1970691-0.5g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
0.5g
$1262.0 2023-09-16
Enamine
EN300-1970691-1.0g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
1g
$1315.0 2023-06-01
Enamine
EN300-1970691-2.5g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
2.5g
$2576.0 2023-09-16
Enamine
EN300-1970691-5.0g
3-[3-chloro-4-(difluoromethoxy)phenyl]azetidine
2228841-17-4
5g
$3812.0 2023-06-01

Additional information on 3-3-chloro-4-(difluoromethoxy)phenylazetidine

Introduction to 3-3-chloro-4-(difluoromethoxy)phenylazetidine (CAS No. 2228841-17-4)

The compound 3-3-chloro-4-(difluoromethoxy)phenylazetidine (CAS No. 2228841-17-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. Its unique structural features, combining a phenylazetidine core with chloro and difluoromethoxy substituents, make it a promising candidate for further investigation in medicinal chemistry and drug discovery programs.

Phenylazetidine derivatives have garnered considerable attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing and electron-donating groups at specific positions on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic profiles of these compounds. In the case of 3-3-chloro-4-(difluoromethoxy)phenylazetidine, the chloro group at the 3-position and the difluoromethoxy group at the 4-position are strategically positioned to enhance interactions with biological targets, thereby increasing the compound's binding affinity and selectivity.

The chloro substituent is known to improve metabolic stability by resisting hydrolysis under physiological conditions, while the difluoromethoxy group can enhance lipophilicity and membrane permeability, which are critical factors for drug absorption and distribution. These structural modifications align with current trends in drug design, where optimizing physicochemical properties is essential for achieving desirable pharmacological outcomes.

Recent studies have highlighted the importance of phenylazetidine scaffolds in developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, modifications at the azetidine ring can fine-tune hydrogen bonding interactions with protein active sites, leading to improved therapeutic efficacy. The compound 3-3-chloro-4-(difluoromethoxy)phenylazetidine exemplifies this approach by incorporating substituents that enhance both potency and selectivity.

In addition to its structural significance, 3-3-chloro-4-(difluoromethoxy)phenylazetidine has been explored in computational modeling studies to predict its interaction with potential biological targets. Molecular docking simulations have indicated that this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory diseases. These findings underscore its potential as a lead compound for further optimization.

The synthesis of 3-3-chloro-4-(difluoromethoxy)phenylazetidine involves multi-step organic transformations, including azetidine ring formation followed by functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of this compound but also provide insights into scalable manufacturing processes for related derivatives.

From a regulatory perspective, 3-3-chloro-4-(difluoromethoxy)phenylazetidine (CAS No. 2228841-17-4) is subject to standard pharmaceutical quality control measures to ensure its safety and efficacy in preclinical and clinical studies. Its chemical stability under various storage conditions has been thoroughly evaluated, demonstrating its suitability for long-term investigations.

The broader significance of this compound lies in its contribution to expanding the chemical space available for drug discovery. By integrating novel structural motifs like phenylazetidine with optimized substituents, researchers can uncover new therapeutic agents with improved pharmacological profiles. As interest in targeted therapies continues to grow, compounds such as 3-3-chloro-4-(difluoromethoxy)phenylazetidine will play a crucial role in addressing unmet medical needs.

In conclusion, 3-3-chloro-4-(difluoromethoxy)phenylazetidine represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of substituents enhances its potential as a pharmacological tool, making it a valuable asset in ongoing research efforts aimed at developing novel treatments for human diseases.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.